Methyl 5-methoxypentanoate
CAS No.: 52546-36-8
Cat. No.: VC3879812
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52546-36-8 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | methyl 5-methoxypentanoate |
Standard InChI | InChI=1S/C7H14O3/c1-9-6-4-3-5-7(8)10-2/h3-6H2,1-2H3 |
Standard InChI Key | KXJQONGIRYVMNN-UHFFFAOYSA-N |
SMILES | COCCCCC(=O)OC |
Canonical SMILES | COCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 5-methoxypentanoate belongs to the class of aliphatic esters, featuring a linear carbon chain with ester and methoxy functional groups. Its IUPAC name, methyl 5-methoxypentanoate, reflects its structural configuration: a pentanoic acid derivative esterified with methanol and substituted with a methoxy group at the terminal carbon. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | 0.949 g/cm³ | |
Boiling Point | 162°C | |
Flash Point | 51°C | |
Molecular Weight | 146.18 g/mol | |
LogP (Partition Coefficient) | 0.976 |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry, with its -NMR spectrum showing characteristic peaks for the methoxy group ( 3.3 ppm) and ester carbonyl ( 173 ppm) . The methoxy group enhances solubility in polar aprotic solvents, while the ester moiety contributes to reactivity in nucleophilic acyl substitution reactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Methyl 5-methoxypentanoate is typically synthesized via esterification of 5-methoxypentanoic acid with methanol under acidic catalysis. A seminal method by King et al. (1994) achieved a 90% yield by refluxing 5-methoxypentanoic acid with methanol and sulfuric acid at 65°C for 12 hours . Alternative routes include:
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Transesterification: Reaction of 5-methoxypentanoic acid with methyl acetate in the presence of lipase enzymes, though yields are lower (25%) .
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Grignard Addition: Giese and Heuck (1980) demonstrated the use of a radical-based approach, coupling methoxyalkyl radicals with methyl acrylate, albeit with moderate efficiency .
Industrial Production
Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors have been employed to optimize reaction parameters, reducing side products such as 5-methoxypentanoic acid (CAS 70160-05-3) . Synaptic Pharmaceutical Corporation’s patented process (US5767131 A1) utilizes a two-step sequence:
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Methoxyalkylation: 5-Chloropentanoic acid is treated with sodium methoxide to introduce the methoxy group.
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Esterification: The resultant acid is esterified with methanol under catalytic .
This method achieves a 95% yield, with purification via fractional distillation under reduced pressure .
Physicochemical and Reactivity Profile
Thermal Stability
The compound exhibits moderate thermal stability, decomposing above 200°C. Its flash point (51°C) necessitates cautious handling to avoid combustion .
Reactivity
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Hydrolysis: In aqueous acidic or basic conditions, the ester hydrolyzes to 5-methoxypentanoic acid. For example, exposure to 1M NaOH at 25°C for 24 hours yields 85% conversion .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 5-methoxypentanol, a precursor for fragrances and plasticizers .
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Nucleophilic Substitution: The methoxy group participates in SN2 reactions, enabling alkylation at the terminal carbon .
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 5-methoxypentanoate serves as a key intermediate in synthesizing bioactive molecules. For instance:
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Azinomycin B: The methoxy-substituted naphthoic acid moiety in this antitumor antibiotic is derived from methyl 5-methoxypentanoate via polyketide synthase pathways .
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Peptide Synthesis: Analogous esters, such as methyl 2-amino-5-(benzyloxy)pentanoate, are used to protect amino groups during solid-phase peptide synthesis.
Flavor and Fragrance Industry
The compound’s reduction product, 5-methoxypentanol, is a component in floral fragrances due to its sweet, herbaceous odor .
Polymer Chemistry
As a monomer, it contributes to polyester resins with enhanced flexibility, though commercial adoption remains limited .
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